3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide
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Description
The compound “3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule with the molecular formula C17H18ClN3OS2 . It is part of the N-cyanoacetamides class of compounds, which are considered important precursors for heterocyclic synthesis .
Synthesis Analysis
The synthesis of cyanoacetamides like this compound can be carried out in several ways. One of the most common methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . For instance, treatment of 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b] thiophen-2-yl)acetamide with active methylene reagents afforded the respective 2-oxopyridine derivatives .Chemical Reactions Analysis
Cyanoacetamide derivatives are known for their chemical reactivity and their ability to form biologically active novel heterocyclic moieties . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Heterocyclic Synthesis
Research has focused on synthesizing diverse heterocyclic compounds utilizing thiophene derivatives. For example, thiophenylhydrazonoacetates have been employed in the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the versatility of thiophene derivatives in constructing complex heterocyclic frameworks (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, the synthesis of thieno[2,3-d]pyrimidine derivatives from thiophene reactants highlights the potential for producing biologically active compounds (Abdelrazek, Mohamed, & Elsayed, 2008).
Antibacterial and Antibiotic Applications
Compounds synthesized from thiophene derivatives have been studied for their biological activities, including antibiotic and antibacterial properties. For instance, heterocyclic synthesis with thiophene-2-carboxamide led to the development of new antibiotic and antibacterial drugs, underscoring the medicinal chemistry applications of such compounds (Ahmed, 2007).
Antimicrobial Evaluation and Docking Studies
Further research into thiophene derivatives has included antimicrobial evaluation and docking studies, which are crucial for understanding the potential of these compounds as therapeutic agents. For example, the synthesis and characterization of tetrazol-thiophene-2-carboxamides and their subsequent evaluation for antimicrobial properties highlight the ongoing exploration of thiophene derivatives in drug discovery (Talupur, Satheesh, & Chandrasekhar, 2021).
Properties
IUPAC Name |
3-chloro-N-(3-cyano-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS2/c1-20(2)9-12-13(10-23)19(28-17(12)21(3,4)25-20)24-18(26)16-15(22)11-7-5-6-8-14(11)27-16/h5-8,25H,9H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXOCIIGGLLQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C#N)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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